GNE-900

Description

Propriétés

IUPAC Name |

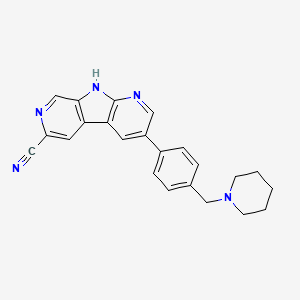

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHOOZGDDPLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-900: A Technical Guide to its Mechanism of Action as a Selective ChK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-900 is a potent and selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in abrogating the G2-M cell cycle checkpoint, leading to increased DNA damage and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of the underlying pathways are presented to support further research and development.

Core Mechanism of Action: Chk1 Inhibition and Chemopotentiation

This compound exerts its primary effect by inhibiting Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed into mitosis prematurely. This leads to mitotic catastrophe, characterized by the accumulation of extensive DNA double-strand breaks (DSBs), and ultimately results in apoptotic cell death.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the S and G2 checkpoints for survival after DNA damage.

The therapeutic potential of this compound is most pronounced when used in combination with DNA-damaging agents, such as gemcitabine (B846). Gemcitabine induces S-phase arrest and DNA damage. Subsequent administration of this compound abrogates the ensuing G2-M checkpoint, leading to a synergistic cytotoxic effect.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ (nM) | Selectivity vs. Chk1 |

| Chk1 | <1 | - |

| Chk2 | 1500 | >1500-fold |

| Aurora A | >10,000 | >10,000-fold |

| PLK1 | >10,000 | >10,000-fold |

| CDK1 | >10,000 | >10,000-fold |

| CDK2 | 370 | >370-fold |

Data compiled from multiple sources.[2][3][4]

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in HT-29 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Gemcitabine | 120 mg/kg, i.p., single dose | 30 |

| This compound | 20 mg/kg, p.o., daily for 3 days | 10 |

| Gemcitabine + this compound (24h lag) | Gemcitabine (120 mg/kg, i.p., single dose), followed 24h later by this compound (20 mg/kg, p.o., daily for 3 days) | 75 |

Data is representative of typical findings in preclinical xenograft models.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Context of DNA Damage

Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and inducing apoptosis.

Experimental Workflow for Assessing G2/M Checkpoint Abrogation

Caption: Workflow for immunofluorescence-based analysis of G2/M checkpoint abrogation.

Experimental Workflow for Immunoblot Analysis

Caption: Workflow for detecting DNA damage and apoptosis markers by immunoblot.

Detailed Experimental Protocols

G2/M Checkpoint Abrogation Assay by High-Content Imaging

Objective: To quantify the abrogation of the gemcitabine-induced G2/M checkpoint by this compound.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well imaging plates

-

Gemcitabine

-

This compound

-

Nocodazole

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system

Protocol:

-

Seed HT-29 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.

-

Allow cells to adhere overnight.

-

Treat cells with 20 nM gemcitabine for 16 hours to synchronize them in S-phase.

-

Remove the gemcitabine-containing medium and add fresh medium containing various concentrations of this compound and 300 nM nocodazole. Nocodazole is used to trap cells that enter mitosis.

-

Incubate for 24 hours.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images using appropriate software to quantify the percentage of phospho-Histone H3 positive cells (mitotic cells).

Immunoblotting for DNA Damage and Apoptosis Markers

Objective: To detect the levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved PARP following treatment with this compound and gemcitabine.

Materials:

-

HT-29 cells

-

6-well plates

-

Gemcitabine

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Rabbit anti-cleaved PARP (Asp214)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence

Protocol:

-

Seed HT-29 cells in 6-well plates and allow them to adhere.

-

Treat cells with gemcitabine (e.g., 50 nM) and/or this compound (e.g., 1 µM) for the desired time points (e.g., 24, 48 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in a human colorectal cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HT-29 cells

-

Matrigel (optional)

-

Gemcitabine

-

This compound

-

Vehicle for oral and intraperitoneal administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer a single intraperitoneal (i.p.) dose of gemcitabine (e.g., 120 mg/kg).

-

After a 24-hour lag, begin oral (p.o.) administration of this compound (e.g., 20 mg/kg) daily for a specified number of days (e.g., 3-5 days).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for γ-H2AX).

Conclusion

This compound is a potent and selective Chk1 inhibitor that demonstrates significant anti-tumor activity, particularly when combined with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the abrogation of the G2-M checkpoint, leads to increased DNA damage and apoptosis in cancer cells. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on Chk1 inhibitors and combination cancer therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the clinical translation of this compound and similar agents.

References

GNE-900: A Technical Guide to its Mechanism of Action as a Selective ChK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-900 is a potent and selective, orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in abrogating the G2-M cell cycle checkpoint, leading to increased DNA damage and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of the underlying pathways are presented to support further research and development.

Core Mechanism of Action: Chk1 Inhibition and Chemopotentiation

This compound exerts its primary effect by inhibiting Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed into mitosis prematurely. This leads to mitotic catastrophe, characterized by the accumulation of extensive DNA double-strand breaks (DSBs), and ultimately results in apoptotic cell death.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the S and G2 checkpoints for survival after DNA damage.

The therapeutic potential of this compound is most pronounced when used in combination with DNA-damaging agents, such as gemcitabine. Gemcitabine induces S-phase arrest and DNA damage. Subsequent administration of this compound abrogates the ensuing G2-M checkpoint, leading to a synergistic cytotoxic effect.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ (nM) | Selectivity vs. Chk1 |

| Chk1 | <1 | - |

| Chk2 | 1500 | >1500-fold |

| Aurora A | >10,000 | >10,000-fold |

| PLK1 | >10,000 | >10,000-fold |

| CDK1 | >10,000 | >10,000-fold |

| CDK2 | 370 | >370-fold |

Data compiled from multiple sources.[2][3][4]

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in HT-29 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Gemcitabine | 120 mg/kg, i.p., single dose | 30 |

| This compound | 20 mg/kg, p.o., daily for 3 days | 10 |

| Gemcitabine + this compound (24h lag) | Gemcitabine (120 mg/kg, i.p., single dose), followed 24h later by this compound (20 mg/kg, p.o., daily for 3 days) | 75 |

Data is representative of typical findings in preclinical xenograft models.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Context of DNA Damage

Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and inducing apoptosis.

Experimental Workflow for Assessing G2/M Checkpoint Abrogation

Caption: Workflow for immunofluorescence-based analysis of G2/M checkpoint abrogation.

Experimental Workflow for Immunoblot Analysis

Caption: Workflow for detecting DNA damage and apoptosis markers by immunoblot.

Detailed Experimental Protocols

G2/M Checkpoint Abrogation Assay by High-Content Imaging

Objective: To quantify the abrogation of the gemcitabine-induced G2/M checkpoint by this compound.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well imaging plates

-

Gemcitabine

-

This compound

-

Nocodazole

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system

Protocol:

-

Seed HT-29 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.

-

Allow cells to adhere overnight.

-

Treat cells with 20 nM gemcitabine for 16 hours to synchronize them in S-phase.

-

Remove the gemcitabine-containing medium and add fresh medium containing various concentrations of this compound and 300 nM nocodazole. Nocodazole is used to trap cells that enter mitosis.

-

Incubate for 24 hours.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images using appropriate software to quantify the percentage of phospho-Histone H3 positive cells (mitotic cells).

Immunoblotting for DNA Damage and Apoptosis Markers

Objective: To detect the levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved PARP following treatment with this compound and gemcitabine.

Materials:

-

HT-29 cells

-

6-well plates

-

Gemcitabine

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Rabbit anti-cleaved PARP (Asp214)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence

Protocol:

-

Seed HT-29 cells in 6-well plates and allow them to adhere.

-

Treat cells with gemcitabine (e.g., 50 nM) and/or this compound (e.g., 1 µM) for the desired time points (e.g., 24, 48 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in a human colorectal cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HT-29 cells

-

Matrigel (optional)

-

Gemcitabine

-

This compound

-

Vehicle for oral and intraperitoneal administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer a single intraperitoneal (i.p.) dose of gemcitabine (e.g., 120 mg/kg).

-

After a 24-hour lag, begin oral (p.o.) administration of this compound (e.g., 20 mg/kg) daily for a specified number of days (e.g., 3-5 days).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for γ-H2AX).

Conclusion

This compound is a potent and selective Chk1 inhibitor that demonstrates significant anti-tumor activity, particularly when combined with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the abrogation of the G2-M checkpoint, leads to increased DNA damage and apoptosis in cancer cells. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on Chk1 inhibitors and combination cancer therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the clinical translation of this compound and similar agents.

References

GNE-900: A Selective CHK1 Inhibitor for Potentiating Chemotherapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By abrogating the G2-M cell cycle checkpoint, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as gemcitabine (B846). This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] As a key effector in the DDR signaling network, Chk1 is activated by various genotoxic insults, leading to cell cycle arrest and allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated G2-M checkpoint for survival following chemotherapy.[3] Inhibition of Chk1, therefore, represents a promising therapeutic strategy to selectively enhance the efficacy of DNA-damaging agents in cancer cells.

This compound has been identified as a highly selective and orally bioavailable Chk1 inhibitor.[3][4][5][6] This guide summarizes the key preclinical data for this compound and provides detailed methodologies for its characterization.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of Chk1 kinase activity and demonstrates significant cellular effects, particularly in combination with DNA-damaging agents.

Kinase Inhibition

This compound is an ATP-competitive inhibitor of Chk1.[3][4] Its high selectivity for Chk1 over the related kinase Chk2 and other kinases is a key feature.

| Target | IC50 (µM) | Selectivity (Chk2/Chk1) |

| Chk1 | 0.0011[3][5] | >1300-fold |

| Chk2 | 1.5[3][5] |

Table 1: In vitro kinase inhibition data for this compound.

Cellular Activity

In cellular assays, this compound effectively abrogates the G2-M checkpoint and demonstrates cytotoxic activity, particularly in combination with chemotherapy.

| Cell Line | Assay Type | Parameter | Value (nM) | Conditions |

| HT-29 | Checkpoint Abrogation | EC50 | 53.2 | Assessed as phosphorylation of histone H3 after 24 hours.[3] |

| HT-29 | Cytotoxicity | GI50 | 8700 | 72-hour incubation.[3] |

Table 2: Cellular activity of this compound in HT-29 human colon cancer cells.

Pharmacokinetics and Pharmacodynamics

While detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available, preclinical studies have established its oral bioavailability and in vivo efficacy.

Pharmacokinetics

Specific parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been reported in the reviewed literature. This compound is described as an orally active Chk1 inhibitor.[3][5][6]

| Parameter | Value | Species | Route of Administration |

| Cmax | Data not available | ||

| Tmax | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Oral Bioavailability | Data not available |

Table 3: Pharmacokinetic parameters of this compound (Data not publicly available).

Pharmacodynamics

In vivo studies have demonstrated that this compound potentiates the anti-tumor activity of gemcitabine in xenograft models. This is associated with increased DNA damage in the tumor tissue.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker |

| Rat | This compound (2.5-40 mg/kg, p.o.) + Gemcitabine | Decreased tumor volume[3][5] | Increased γ-H2AX levels[3][5] |

Table 4: In vivo pharmacodynamic effects of this compound in combination with gemcitabine.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting Chk1, which leads to the abrogation of the G2-M checkpoint, enhanced DNA damage, and ultimately, apoptosis in cancer cells treated with DNA-damaging agents.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vitro Chk1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a peptide derived from CDC25C)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add assay buffer, Chk1 enzyme, and the Chk1 substrate to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Checkpoint Abrogation Cellular Assay (Phospho-Histone H3 Staining)

This assay measures the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis, which can be quantified by the phosphorylation of histone H3 on Serine 10 (a mitotic marker).

Materials:

-

HT-29 cells (or other suitable cancer cell line)

-

Cell culture medium and supplements

-

Gemcitabine or other DNA-damaging agent

-

This compound or other test compounds

-

Nocodazole (to trap cells in mitosis)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: fluorescently labeled anti-rabbit IgG

-

Nuclear stain (e.g., Hoechst 33342 or DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed HT-29 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16-24 hours to induce S-phase arrest and subsequent G2/M checkpoint activation.

-

Add varying concentrations of this compound and a mitotic trapping agent (e.g., 300 nM nocodazole) to the cells and incubate for an additional 24 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against phospho-histone H3 (Ser10).

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of phospho-histone H3-positive cells.

-

Plot the percentage of mitotic cells against the concentration of this compound to determine the EC50 for checkpoint abrogation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

HT-29 cells

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Opaque-walled multi-well plates (96- or 384-well)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed HT-29 cells in an opaque-walled multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination with gemcitabine in a xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cells (e.g., HT-29)

-

Matrigel (optional)

-

Gemcitabine

-

This compound

-

Vehicle for drug formulation

-

Calipers for tumor measurement

Procedure:

-

Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).

-

Administer gemcitabine (e.g., via intraperitoneal injection) according to a defined schedule.

-

Administer this compound (e.g., via oral gavage) at a specified time following gemcitabine administration.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., γ-H2AX staining).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Figure 2: Simplified Chk1 signaling pathway in the DNA damage response.

Figure 3: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with the DNA-damaging agent gemcitabine. Its ability to abrogate the G2-M checkpoint and enhance DNA damage-induced apoptosis in cancer cells makes it a promising candidate for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into this compound and other Chk1 inhibitors as a therapeutic strategy for cancer. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to optimize its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative in vivo bioluminescence imaging of orthotopic patient-derived glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

GNE-900: A Selective CHK1 Inhibitor for Potentiating Chemotherapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-900 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By abrogating the G2-M cell cycle checkpoint, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as gemcitabine. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] As a key effector in the DDR signaling network, Chk1 is activated by various genotoxic insults, leading to cell cycle arrest and allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated G2-M checkpoint for survival following chemotherapy.[3] Inhibition of Chk1, therefore, represents a promising therapeutic strategy to selectively enhance the efficacy of DNA-damaging agents in cancer cells.

This compound has been identified as a highly selective and orally bioavailable Chk1 inhibitor.[3][4][5][6] This guide summarizes the key preclinical data for this compound and provides detailed methodologies for its characterization.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of Chk1 kinase activity and demonstrates significant cellular effects, particularly in combination with DNA-damaging agents.

Kinase Inhibition

This compound is an ATP-competitive inhibitor of Chk1.[3][4] Its high selectivity for Chk1 over the related kinase Chk2 and other kinases is a key feature.

| Target | IC50 (µM) | Selectivity (Chk2/Chk1) |

| Chk1 | 0.0011[3][5] | >1300-fold |

| Chk2 | 1.5[3][5] |

Table 1: In vitro kinase inhibition data for this compound.

Cellular Activity

In cellular assays, this compound effectively abrogates the G2-M checkpoint and demonstrates cytotoxic activity, particularly in combination with chemotherapy.

| Cell Line | Assay Type | Parameter | Value (nM) | Conditions |

| HT-29 | Checkpoint Abrogation | EC50 | 53.2 | Assessed as phosphorylation of histone H3 after 24 hours.[3] |

| HT-29 | Cytotoxicity | GI50 | 8700 | 72-hour incubation.[3] |

Table 2: Cellular activity of this compound in HT-29 human colon cancer cells.

Pharmacokinetics and Pharmacodynamics

While detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available, preclinical studies have established its oral bioavailability and in vivo efficacy.

Pharmacokinetics

Specific parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been reported in the reviewed literature. This compound is described as an orally active Chk1 inhibitor.[3][5][6]

| Parameter | Value | Species | Route of Administration |

| Cmax | Data not available | ||

| Tmax | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Oral Bioavailability | Data not available |

Table 3: Pharmacokinetic parameters of this compound (Data not publicly available).

Pharmacodynamics

In vivo studies have demonstrated that this compound potentiates the anti-tumor activity of gemcitabine in xenograft models. This is associated with increased DNA damage in the tumor tissue.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker |

| Rat | This compound (2.5-40 mg/kg, p.o.) + Gemcitabine | Decreased tumor volume[3][5] | Increased γ-H2AX levels[3][5] |

Table 4: In vivo pharmacodynamic effects of this compound in combination with gemcitabine.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting Chk1, which leads to the abrogation of the G2-M checkpoint, enhanced DNA damage, and ultimately, apoptosis in cancer cells treated with DNA-damaging agents.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vitro Chk1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a peptide derived from CDC25C)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add assay buffer, Chk1 enzyme, and the Chk1 substrate to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Checkpoint Abrogation Cellular Assay (Phospho-Histone H3 Staining)

This assay measures the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M checkpoint, forcing cells into mitosis, which can be quantified by the phosphorylation of histone H3 on Serine 10 (a mitotic marker).

Materials:

-

HT-29 cells (or other suitable cancer cell line)

-

Cell culture medium and supplements

-

Gemcitabine or other DNA-damaging agent

-

This compound or other test compounds

-

Nocodazole (to trap cells in mitosis)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: fluorescently labeled anti-rabbit IgG

-

Nuclear stain (e.g., Hoechst 33342 or DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed HT-29 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16-24 hours to induce S-phase arrest and subsequent G2/M checkpoint activation.

-

Add varying concentrations of this compound and a mitotic trapping agent (e.g., 300 nM nocodazole) to the cells and incubate for an additional 24 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against phospho-histone H3 (Ser10).

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of phospho-histone H3-positive cells.

-

Plot the percentage of mitotic cells against the concentration of this compound to determine the EC50 for checkpoint abrogation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

HT-29 cells

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Opaque-walled multi-well plates (96- or 384-well)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed HT-29 cells in an opaque-walled multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination with gemcitabine in a xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cells (e.g., HT-29)

-

Matrigel (optional)

-

Gemcitabine

-

This compound

-

Vehicle for drug formulation

-

Calipers for tumor measurement

Procedure:

-

Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, gemcitabine + this compound).

-

Administer gemcitabine (e.g., via intraperitoneal injection) according to a defined schedule.

-

Administer this compound (e.g., via oral gavage) at a specified time following gemcitabine administration.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., γ-H2AX staining).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Figure 2: Simplified Chk1 signaling pathway in the DNA damage response.

Figure 3: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective Chk1 inhibitor with demonstrated preclinical activity, particularly in combination with the DNA-damaging agent gemcitabine. Its ability to abrogate the G2-M checkpoint and enhance DNA damage-induced apoptosis in cancer cells makes it a promising candidate for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into this compound and other Chk1 inhibitors as a therapeutic strategy for cancer. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to optimize its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative in vivo bioluminescence imaging of orthotopic patient-derived glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GNE-900 in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. By targeting Chk1, this compound effectively abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA. This action enhances DNA damage, ultimately inducing apoptosis. The efficacy of this compound is particularly pronounced when used in combination with DNA-damaging chemotherapeutic agents, such as gemcitabine (B846), highlighting its potential as a chemosensitizing agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell cycle checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical data.

Introduction to this compound and Cell Cycle Checkpoint Control

The integrity of the genome is paramount for normal cellular function and to prevent the development of diseases such as cancer. Eukaryotic cells have evolved intricate signaling networks, known as cell cycle checkpoints, to monitor and respond to DNA damage.[1][2] These checkpoints, primarily at the G1/S and G2/M transitions, halt cell cycle progression to allow for DNA repair before replication or mitosis.[1][2]

A key player in the DNA damage response is the ATR-Chk1 signaling pathway.[3] In response to single-strand DNA breaks or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[4] This cascade ultimately results in cell cycle arrest, providing a window for DNA repair.

Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when undergoing DNA damage from chemotherapy.[3] This dependency creates a therapeutic window for Chk1 inhibitors.

This compound is a highly selective and orally bioavailable small molecule inhibitor of Chk1.[5][6] It acts as an ATP-competitive inhibitor, preventing Chk1 from phosphorylating its downstream targets.[5][7] By inhibiting Chk1, this compound overrides the G2-M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[5][8] This leads to a lethal cascade of events, including the accumulation of further DNA damage and ultimately, apoptotic cell death.[5][8]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type | Reference |

| Chk1 | 0.0011 | Kinase Assay | [5][7] |

| Chk2 | 1.5 | Kinase Assay | [5][7] |

Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells

| Parameter | Value | Experimental Conditions | Reference |

| Checkpoint Abrogation (EC50) | 53.2 nM | Phosphorylation of histone H3 after 24 hrs | [5] |

| Cytotoxicity (GI50) | 8.7 µM | 72 hrs exposure, CellTiter-Glo assay | [5] |

| Apoptosis Induction | Increased cleaved PARP | 1 µM this compound in combination with 50 nM gemcitabine for 1-48 hrs | [5] |

Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine

| Animal Model | Tumor Type | This compound Dose (mg/kg, p.o.) | Gemcitabine Dose (mg/kg) | Outcome | Reference |

| Sprague-Dawley rats | HT-29 tumor xenografts | 2.5-40 | 120 | Decreased tumor volume and increased γ-H2AX levels | [5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation

The following diagram illustrates the signaling pathway involved in DNA damage-induced G2/M checkpoint activation and its abrogation by this compound.

Caption: this compound inhibits Chk1, preventing Cdc25 inactivation and leading to premature mitosis.

Experimental Workflow for Western Blot Analysis

This diagram outlines the typical workflow for assessing protein level changes in response to this compound treatment.

References

- 1. biocare.net [biocare.net]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

The Role of GNE-900 in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. By targeting Chk1, this compound effectively abrogates the G2-M checkpoint, leading to premature mitotic entry of cells with damaged DNA. This action enhances DNA damage, ultimately inducing apoptosis. The efficacy of this compound is particularly pronounced when used in combination with DNA-damaging chemotherapeutic agents, such as gemcitabine, highlighting its potential as a chemosensitizing agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell cycle checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical data.

Introduction to this compound and Cell Cycle Checkpoint Control

The integrity of the genome is paramount for normal cellular function and to prevent the development of diseases such as cancer. Eukaryotic cells have evolved intricate signaling networks, known as cell cycle checkpoints, to monitor and respond to DNA damage.[1][2] These checkpoints, primarily at the G1/S and G2/M transitions, halt cell cycle progression to allow for DNA repair before replication or mitosis.[1][2]

A key player in the DNA damage response is the ATR-Chk1 signaling pathway.[3] In response to single-strand DNA breaks or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[4] This cascade ultimately results in cell cycle arrest, providing a window for DNA repair.

Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when undergoing DNA damage from chemotherapy.[3] This dependency creates a therapeutic window for Chk1 inhibitors.

This compound is a highly selective and orally bioavailable small molecule inhibitor of Chk1.[5][6] It acts as an ATP-competitive inhibitor, preventing Chk1 from phosphorylating its downstream targets.[5][7] By inhibiting Chk1, this compound overrides the G2-M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[5][8] This leads to a lethal cascade of events, including the accumulation of further DNA damage and ultimately, apoptotic cell death.[5][8]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type | Reference |

| Chk1 | 0.0011 | Kinase Assay | [5][7] |

| Chk2 | 1.5 | Kinase Assay | [5][7] |

Table 2: Cellular Activity of this compound in HT-29 Human Colon Cancer Cells

| Parameter | Value | Experimental Conditions | Reference |

| Checkpoint Abrogation (EC50) | 53.2 nM | Phosphorylation of histone H3 after 24 hrs | [5] |

| Cytotoxicity (GI50) | 8.7 µM | 72 hrs exposure, CellTiter-Glo assay | [5] |

| Apoptosis Induction | Increased cleaved PARP | 1 µM this compound in combination with 50 nM gemcitabine for 1-48 hrs | [5] |

Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine

| Animal Model | Tumor Type | This compound Dose (mg/kg, p.o.) | Gemcitabine Dose (mg/kg) | Outcome | Reference |

| Sprague-Dawley rats | HT-29 tumor xenografts | 2.5-40 | 120 | Decreased tumor volume and increased γ-H2AX levels | [5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation

The following diagram illustrates the signaling pathway involved in DNA damage-induced G2/M checkpoint activation and its abrogation by this compound.

Caption: this compound inhibits Chk1, preventing Cdc25 inactivation and leading to premature mitosis.

Experimental Workflow for Western Blot Analysis

This diagram outlines the typical workflow for assessing protein level changes in response to this compound treatment.

References

- 1. biocare.net [biocare.net]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

GNE-900: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2/M cell-cycle checkpoints in response to DNA damage or replication stress.[1] By inhibiting Chk1, this compound abrogates these critical checkpoints, leading to the potentiation of DNA-damaging chemotherapeutic agents. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DNA damage response (DDR), quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Mechanism of Action: Abrogation of the G2/M Checkpoint and Enhancement of DNA Damage

In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated, which in turn phosphorylate and activate Chk1.[5] Activated Chk1 then phosphorylates downstream effectors, such as Cdc25 phosphatases, leading to their degradation or inhibition.[5][6] This prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]

This compound, by competitively binding to the ATP pocket of Chk1, prevents these downstream phosphorylation events. This leads to the stabilization and activation of Cdc25, subsequent activation of CDKs, and premature entry into mitosis, a process known as checkpoint abrogation.[1] When used in combination with DNA-damaging agents like gemcitabine (B846), which induces replication stress and DNA damage, this compound forces cancer cells with damaged DNA to enter mitosis. This results in mitotic catastrophe and apoptotic cell death.[1][8] This effect is particularly pronounced in cancer cells with mutated or non-functional p53, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[9]

The inhibition of Chk1 by this compound leads to a sustained ATR/ATM signaling and an enhancement of DNA damage, as evidenced by increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| Chk1 | 1.1 nM | Biochemical assay | [2][3] |

| Chk2 | 1.5 µM | Biochemical assay | [2][3] |

Table 2: Cellular Activity of this compound in Combination with Gemcitabine

| Cell Line | This compound Concentration | Gemcitabine Concentration | Effect | Reference |

| HT-29 | 1 µM | 50 nM | Increased cleaved PARP (apoptosis marker) | [2] |

| HT-29 | Varying concentrations | 20 nM | Abrogation of G2/M checkpoint | [8] |

Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine

| Animal Model | This compound Dosage | Gemcitabine Dosage | Effect | Reference |

| Rats with HT-29 tumor xenografts | 2.5-40 mg/kg (p.o.) | 120 mg/kg | Decreased tumor volume and increased γ-H2AX levels | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from general best practices and specific details mentioned in the context of this compound research.

Western Blotting for DNA Damage and Apoptosis Markers

This protocol is designed to detect changes in protein levels and phosphorylation status of key players in the DNA damage response and apoptosis pathways following treatment with this compound and/or a DNA-damaging agent.

1. Sample Preparation:

-

Culture cells (e.g., HT-29) to 70-80% confluency.

-

Treat cells with vehicle control, this compound (e.g., 1 µM), a DNA-damaging agent (e.g., gemcitabine 50 nM), or a combination for the desired time points (e.g., 1-48 hours).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

2. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies include:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-γ-H2AX (Ser139)

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Immunofluorescence for Cell Cycle and DNA Damage Markers

This protocol allows for the visualization and quantification of cell cycle status and DNA damage at the single-cell level.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HT-29) onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

-

For cell synchronization, pre-treat with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16 hours to enrich for cells in S-phase.

-

Treat the synchronized cells with varying concentrations of this compound and a mitotic blocker (e.g., 300 nM nocodazole) for 24 hours.

2. Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C. For example:

-

Rabbit anti-phospho-Histone H3 (Ser10) to identify mitotic cells.

-

Mouse anti-γ-H2AX (Ser139) to visualize DNA double-strand breaks.

-

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit or Alexa Fluor 594 anti-mouse) diluted in the blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with a DNA dye (e.g., Hoechst 33342 or DAPI) for 5-10 minutes.

4. Mounting and Imaging:

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Acquire images using a fluorescence or confocal microscope.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound signaling pathway in the context of DNA damage.

Caption: Experimental workflow for evaluating this compound's effects.

References

- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]

- 4. adooq.com [adooq.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gemcitabinehcl.com [gemcitabinehcl.com]

GNE-900: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-900 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase that acts as a central mediator of the intra-S and G2/M cell-cycle checkpoints in response to DNA damage or replication stress.[1] By inhibiting Chk1, this compound abrogates these critical checkpoints, leading to the potentiation of DNA-damaging chemotherapeutic agents. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DNA damage response (DDR), quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Mechanism of Action: Abrogation of the G2/M Checkpoint and Enhancement of DNA Damage

In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated, which in turn phosphorylate and activate Chk1.[5] Activated Chk1 then phosphorylates downstream effectors, such as Cdc25 phosphatases, leading to their degradation or inhibition.[5][6] This prevents the activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]

This compound, by competitively binding to the ATP pocket of Chk1, prevents these downstream phosphorylation events. This leads to the stabilization and activation of Cdc25, subsequent activation of CDKs, and premature entry into mitosis, a process known as checkpoint abrogation.[1] When used in combination with DNA-damaging agents like gemcitabine, which induces replication stress and DNA damage, this compound forces cancer cells with damaged DNA to enter mitosis. This results in mitotic catastrophe and apoptotic cell death.[1][8] This effect is particularly pronounced in cancer cells with mutated or non-functional p53, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[9]

The inhibition of Chk1 by this compound leads to a sustained ATR/ATM signaling and an enhancement of DNA damage, as evidenced by increased levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| Chk1 | 1.1 nM | Biochemical assay | [2][3] |

| Chk2 | 1.5 µM | Biochemical assay | [2][3] |

Table 2: Cellular Activity of this compound in Combination with Gemcitabine

| Cell Line | This compound Concentration | Gemcitabine Concentration | Effect | Reference |

| HT-29 | 1 µM | 50 nM | Increased cleaved PARP (apoptosis marker) | [2] |

| HT-29 | Varying concentrations | 20 nM | Abrogation of G2/M checkpoint | [8] |

Table 3: In Vivo Antitumor Activity of this compound in Combination with Gemcitabine

| Animal Model | This compound Dosage | Gemcitabine Dosage | Effect | Reference |

| Rats with HT-29 tumor xenografts | 2.5-40 mg/kg (p.o.) | 120 mg/kg | Decreased tumor volume and increased γ-H2AX levels | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from general best practices and specific details mentioned in the context of this compound research.

Western Blotting for DNA Damage and Apoptosis Markers

This protocol is designed to detect changes in protein levels and phosphorylation status of key players in the DNA damage response and apoptosis pathways following treatment with this compound and/or a DNA-damaging agent.

1. Sample Preparation:

-

Culture cells (e.g., HT-29) to 70-80% confluency.

-

Treat cells with vehicle control, this compound (e.g., 1 µM), a DNA-damaging agent (e.g., gemcitabine 50 nM), or a combination for the desired time points (e.g., 1-48 hours).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

2. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies include:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-γ-H2AX (Ser139)

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Immunofluorescence for Cell Cycle and DNA Damage Markers

This protocol allows for the visualization and quantification of cell cycle status and DNA damage at the single-cell level.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HT-29) onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

-

For cell synchronization, pre-treat with a DNA-damaging agent (e.g., 20 nM gemcitabine) for 16 hours to enrich for cells in S-phase.

-

Treat the synchronized cells with varying concentrations of this compound and a mitotic blocker (e.g., 300 nM nocodazole) for 24 hours.

2. Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C. For example:

-

Rabbit anti-phospho-Histone H3 (Ser10) to identify mitotic cells.

-

Mouse anti-γ-H2AX (Ser139) to visualize DNA double-strand breaks.

-

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit or Alexa Fluor 594 anti-mouse) diluted in the blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with a DNA dye (e.g., Hoechst 33342 or DAPI) for 5-10 minutes.

4. Mounting and Imaging:

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Acquire images using a fluorescence or confocal microscope.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound signaling pathway in the context of DNA damage.

Caption: Experimental workflow for evaluating this compound's effects.

References

- 1. Combination drug scheduling defines a "window of opportunity" for chemopotentiation of gemcitabine by an orally bioavailable, selective ChK1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound| CAS NO:1200126-26-6| GlpBio [glpbio.cn]

- 4. adooq.com [adooq.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gemcitabinehcl.com [gemcitabinehcl.com]

Investigating the Apoptotic Effects of GNE-900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-900 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of Chk1 has emerged as a promising therapeutic strategy in oncology, primarily through the abrogation of cell cycle checkpoints, leading to enhanced DNA damage and subsequent induction of apoptosis, particularly in cancer cells with underlying DNA repair defects. This technical guide provides an in-depth overview of the apoptotic effects of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation. While much of the existing research focuses on this compound in combination with other chemotherapeutic agents, this guide will focus on elucidating its effects as a single agent wherever data is available.

Mechanism of Action: Chk1 Inhibition and Apoptosis Induction